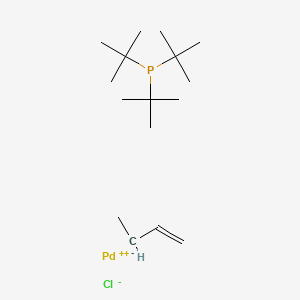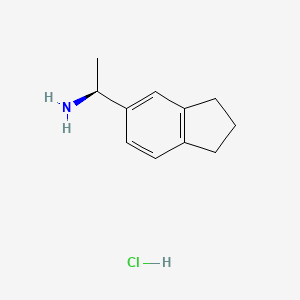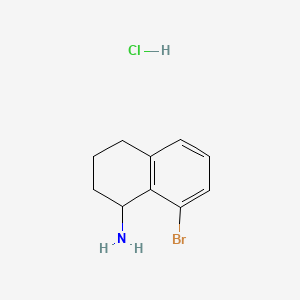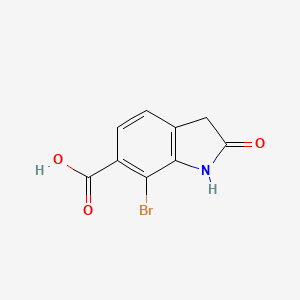
But-1-ene;palladium(2+);tritert-butylphosphane;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
But-1-ene;palladium(2+);tritert-butylphosphane;chloride is a complex organometallic compound that plays a significant role in various catalytic processes. This compound is known for its stability and effectiveness as a catalyst in organic synthesis, particularly in coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of But-1-ene;palladium(2+);tritert-butylphosphane;chloride typically involves the reaction of palladium chloride with tri-tert-butylphosphine in the presence of but-1-ene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety .
Chemical Reactions Analysis
Types of Reactions
But-1-ene;palladium(2+);tritert-butylphosphane;chloride undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form palladium(IV) complexes.
Reduction: It can be reduced back to palladium(0) species.
Substitution: Ligand exchange reactions where the tritert-butylphosphane can be replaced with other phosphines or ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen or peroxides.
Reduction: Reducing agents such as hydrogen gas or hydrides are used.
Substitution: Various phosphines or nitrogen-based ligands can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields palladium(IV) complexes, while reduction results in palladium(0) species .
Scientific Research Applications
But-1-ene;palladium(2+);tritert-butylphosphane;chloride is widely used in scientific research due to its catalytic properties. Some of its applications include:
Mechanism of Action
The mechanism by which But-1-ene;palladium(2+);tritert-butylphosphane;chloride exerts its catalytic effects involves the coordination of the palladium center with the ligands. The bulky tritert-butylphosphane ligands provide steric protection, enhancing the stability of the palladium complex. The palladium center facilitates various coupling reactions by forming transient intermediates with the reactants, leading to the formation of new carbon-carbon or carbon-heteroatom bonds .
Comparison with Similar Compounds
Similar Compounds
Bis(tri-tert-butylphosphine)palladium(0): Similar in structure but with palladium in the zero oxidation state.
Palladium(II) acetate: Another palladium(II) complex used in similar catalytic applications.
Palladium(II) chloride: A simpler palladium(II) compound used in various catalytic processes.
Uniqueness
But-1-ene;palladium(2+);tritert-butylphosphane;chloride is unique due to its combination of but-1-ene and tritert-butylphosphane ligands, which provide both electronic and steric effects that enhance its catalytic performance. The presence of but-1-ene allows for additional reactivity and versatility in organic synthesis .
Properties
Molecular Formula |
C16H34ClPPd |
|---|---|
Molecular Weight |
399.3 g/mol |
IUPAC Name |
but-1-ene;palladium(2+);tritert-butylphosphane;chloride |
InChI |
InChI=1S/C12H27P.C4H7.ClH.Pd/c1-10(2,3)13(11(4,5)6)12(7,8)9;1-3-4-2;;/h1-9H3;3-4H,1H2,2H3;1H;/q;-1;;+2/p-1 |
InChI Key |
OSYVQMVMDNMXNI-UHFFFAOYSA-M |
Canonical SMILES |
C[CH-]C=C.CC(C)(C)P(C(C)(C)C)C(C)(C)C.[Cl-].[Pd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2-Aminoimidazo[1,2-a]pyridin-7-yl)boronic acid](/img/structure/B13650642.png)
![6-Nitro-1H-benzo[d]imidazole-4-carboxylic acid](/img/no-structure.png)

![3-Methyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13650661.png)

![6,8-Difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13650687.png)
![3-Chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile](/img/structure/B13650693.png)

![Pyrido[3,4-d]pyrimidin-5-ol](/img/structure/B13650723.png)
